4,5-Dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is a chemical compound characterized by its unique structure and potential applications in various scientific fields. It features a dihydroindenamine core substituted with methoxy groups, making it an interesting subject for research in organic chemistry and pharmacology. The compound is known by its IUPAC name (1S)-4,5-dimethoxy-2,3-dihydro-1H-inden-1-amine; hydrochloride and has the molecular formula C11H16ClNO2 with the CAS number 168902-75-8.
The synthesis of 4,5-Dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves several steps:
The synthetic routes may vary depending on the desired yield and purity. Industrial production often employs optimized conditions such as continuous flow reactors and high-throughput screening to improve efficiency and reduce environmental impact.
The molecular structure of 4,5-Dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride can be described as follows:
4,5-Dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride can undergo various chemical reactions:
The specific products formed from these reactions depend on the conditions and reagents used. For instance, oxidation may yield quinones while substitution can introduce various functional groups leading to diverse derivatives.
The mechanism of action for 4,5-Dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors:
The compound may act as an agonist or antagonist at these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms involved in its biological activity.
Research indicates that this compound may affect cellular processes and enzyme interactions, suggesting potential therapeutic applications.
4,5-Dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is typically characterized by:
The chemical properties include:
The melting point and boiling point data are not explicitly provided in the sources but can be determined through experimental methods during synthesis or characterization processes.
4,5-Dimethoxy-2,3-dihydro-1H-inden-1-amino hydrochloride has a wide range of applications in scientific research:
The core synthetic pathway for 4,5-dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride involves reductive amination of the corresponding ketone precursor, 4,5-dimethoxy-1-indanone. Traditional methods employ sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) as reducing agents in solvents like dichloromethane or methanol, typically achieving moderate yields (60–75%) [4] [8]. A significant limitation is the formation of tertiary amine byproducts due to over-alkylation. Modern optimizations leverage catalytic hydrogenation (e.g., 5–10% Pd/C or Raney nickel) under 50–100 psi H₂ pressure in ethanol, elevating yields to >85% and minimizing side products [4]. The hydrochloride salt is precipitated by treating the free base with HCl-saturated ethyl acetate.
Leuckart-Wallach reaction provides a solvent-free alternative: treatment of 4,5-dimethoxy-1-indanone with ammonium formate at 160–180°C directly yields the free amine, followed by HCl salt formation. Though operationally simpler, this method faces challenges in controlling decarboxylation side reactions, capping yields at ~65% [4]. Bucherer-Bergs synthesis has also been explored but is less favored due to harsh conditions (e.g., high-pressure ammonia) and lower regioselectivity.
Table 1: Key Intermediates for Synthesis
Compound Name | CAS Number | Role in Synthesis |
---|---|---|
4,5-Dimethoxy-1-indanone | 168902-80-5 | Direct precursor for reductive amination |
(S)-4,5-Dimethoxy-2,3-dihydro-1H-inden-1-amine | 168902-81-6 | Chiral intermediate |
(R)-4,5-Dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride | 168902-74-7 | Enantiopure API intermediate |
The racemic free amine (±)-4,5-dimethoxy-2,3-dihydro-1H-inden-1-amine is resolved into enantiomers using diastereomeric salt crystallization. (R)-O-Acetylmandelic acid serves as a resolving agent in acetone/water mixtures, generating diastereomeric salts with distinct solubilities. Hydrolysis with NaOH liberates enantiopure (R)- or (S)-amine, achieving >98% enantiomeric excess (ee) [8]. For industrial-scale production, kinetic resolution using immobilized lipases (e.g., Candida antarctica Lipase B) selectively acylates one enantiomer in organic solvents (e.g., methyl tert-butyl ether), though reaction times remain lengthy (>24 h) [8].
Table 2: Solvent/Catalyst Impact on Reductive Amination
Solvent | Catalyst | Temperature (°C) | Yield (%) | Byproducts (%) |
---|---|---|---|---|
Methanol | NaBH₃CN | 25 | 68 | 12 |
Dichloromethane | NaBH(OAc)₃ | 25 | 72 | 9 |
Ethanol | Pd/C (5%) | 80 | 89 | <2 |
Tetrahydrofuran | Pd/C (2%) | 70 | 85 | 3 |
Chiral 1,2,3,4-tetrahydro-1-naphthylamine derivatives are synthesized via asymmetric hydrogenation of enamines using Ir/(R)-XylPhanePhos catalysts. For 4,5-dimethoxy variants, this method achieves 90% ee but requires specialized ligands and pressures >200 psi, limiting scalability [8].
Asymmetric resolution remains the dominant industrial approach. (R)-O-acetylmandeloyl chloride forms diastereomeric amides with racemic amine, separated via silica-gel chromatography. Hydrolysis with KOH/EtOH affords (S)-4,5-dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride with 99% ee [8]. A cost-effective modification uses tartrate salt crystallization: treating the racemate with L-(+)-tartaric acid in methanol yields (R)-amine tartrate (94% ee) after two recrystallizations [4].
Temperature-controlled crystallization in isopropanol/water mixtures elevates ee from 92% to 99.5% for the (S)-enantiomer hydrochloride salt. Critical parameters include cooling rate (0.5°C/min) and seed crystal addition timing [8].
Table 3: Enantiomeric Excess (ee) in Resolution Methods
Resolution Method | Resolving Agent | ee (%) | Yield (%) |
---|---|---|---|
Diastereomeric salt crystallization | (R)-O-Acetylmandelic acid | >98 | 38 |
Enzymatic acylation | Vinyl acetate / Lipase B | 95 | 45 |
Tartrate salt crystallization | L-(+)-Tartaric acid | 94 | 41 |
Purity is assessed via reverse-phase HPLC (C18 column, 0.1% TFA/acetonitrile gradient), while chiral GC (β-cyclodextrin phase) confirms ee. Final purification uses recrystallization from ethanol/diethyl ether (1:5), reducing residual solvents to <300 ppm (ICH Q3C guidelines) [1] [5].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2